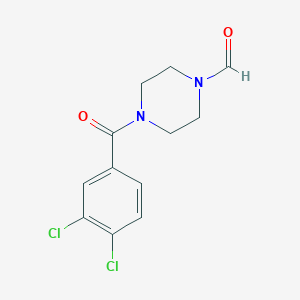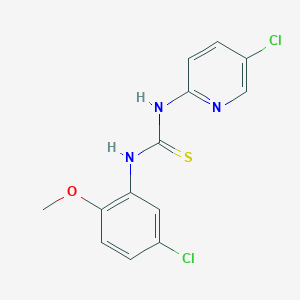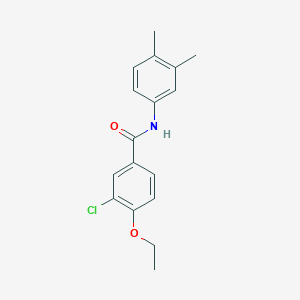
4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde, also known as DCPIB, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including neuroscience, cancer research, and drug development.
作用机制
4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde exerts its effects by blocking VRACs, which are ion channels that are present in various cell types, including neurons and cancer cells. VRACs play a crucial role in regulating cell volume, and their dysfunction has been linked to various diseases. 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde blocks VRACs by binding to a specific site on the channel, preventing the flow of ions through the channel.
Biochemical and Physiological Effects:
4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde has been found to have various biochemical and physiological effects. In neurons, 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde has been found to inhibit the swelling of cells in response to hypotonic stress. This suggests that 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde may play a role in protecting neurons from damage due to swelling. In cancer cells, 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde has been found to induce cell death by activating a specific pathway that leads to apoptosis.
实验室实验的优点和局限性
One of the main advantages of 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde is its specificity for VRACs. This makes it a valuable tool for studying the role of VRACs in various diseases. However, 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde also has some limitations. It has been found to have off-target effects on other ion channels, which may complicate data interpretation. Additionally, 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde has poor solubility in aqueous solutions, which may limit its use in some experiments.
未来方向
There are several future directions for the study of 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde. One area of research is the development of new 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde analogs that have improved solubility and specificity. Another area of research is the study of the role of VRACs in various diseases, including neurological disorders and cancer. Finally, 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde may have potential applications in drug development, and further research is needed to explore its therapeutic potential.
合成方法
The synthesis of 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde involves the reaction of 3,4-dichlorobenzoyl chloride with piperazinecarbaldehyde in the presence of a base. The resulting product is 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde, which is a white crystalline powder. This method of synthesis has been optimized and improved over the years, resulting in a high yield of pure 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde.
科学研究应用
4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications is in neuroscience research, where 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde has been found to be a potent blocker of volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in regulating cell volume, and their dysfunction has been linked to various neurological disorders. 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde has been found to inhibit VRACs, making it a valuable tool for studying the role of VRACs in neurological disorders.
4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde has also been studied for its potential applications in cancer research. Studies have shown that 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde can inhibit the growth of cancer cells by inducing cell death. This makes 4-(3,4-dichlorobenzoyl)-1-piperazinecarbaldehyde a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
4-(3,4-dichlorobenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-10-2-1-9(7-11(10)14)12(18)16-5-3-15(8-17)4-6-16/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTDLHMYQMWBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-Dichlorophenyl)carbonyl]piperazine-1-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5765255.png)
![1'-amino-5'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B5765261.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5765264.png)

![2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5765278.png)
![4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)



![methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5765312.png)
![N-cyclohexyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5765328.png)
